An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(piperidin-1-yl)pyrimidine
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. This document details available data, outlines experimental protocols for property determination, and presents a logical workflow for its application in drug discovery.
Core Physicochemical Data
The fundamental physicochemical properties of 5-Bromo-2-(piperidin-1-yl)pyrimidine are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in process development, formulation, and pharmacokinetic studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN₃ | [1] |
| Molecular Weight | 242.12 g/mol | [1] |
| Melting Point | 58-63 °C | |
| Boiling Point | 358.1 °C at 760 mmHg | |
| Density | 1.473 g/cm³ | |
| Solubility | Data not available; expected to be soluble in polar aprotic solvents like DMF and DMSO.[2] | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
| CAS Number | 57356-64-6 | [1] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is paramount. The following sections detail standard experimental methodologies for the key parameters.
The melting point is a critical indicator of purity.
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Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or Thiele tube.[3]
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Procedure:
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A small, finely powdered sample of 5-Bromo-2-(piperidin-1-yl)pyrimidine is packed into a capillary tube to a height of 1-2 mm.[3]
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[4]
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The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.[4] For a pure compound, this range is typically narrow.
-
-
Apparatus: Thiele tube or a micro boiling point apparatus.[5][6]
-
Procedure (Micro Method):
-
A small amount of the liquid is placed in a small test tube (Durham tube).[7]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.[7]
-
The assembly is attached to a thermometer and heated in an oil bath within a Thiele tube.[7]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]
-
-
Apparatus: Small test tubes, vortex mixer, analytical balance.
-
Procedure (Thermodynamic Shake-Flask Method):
-
An excess amount of 5-Bromo-2-(piperidin-1-yl)pyrimidine is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed test tube.
-
The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
The saturated solution is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility.
-
The pKa value is essential for predicting the ionization state of the compound at different pH values.
-
Apparatus: UV-Vis spectrophotometer with a 96-well plate reader, pH meter, and a set of buffers covering a wide pH range.
-
Procedure (UV-Metric Titration):
-
A stock solution of the compound is prepared in a co-solvent like DMSO.
-
A series of aqueous buffer solutions with known pH values are prepared.
-
The stock solution is diluted into each buffer solution in a 96-well plate.[9]
-
The UV-Vis spectrum of the compound is recorded for each pH.
-
Changes in the absorbance at specific wavelengths as a function of pH are used to generate a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa value of the compound.[10]
-
The partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Apparatus: Separatory funnel or vials, shaker, analytical instrument (e.g., HPLC-UV).
-
Procedure (Shake-Flask Method):
-
n-Octanol and water (or a buffer of physiological pH, e.g., pH 7.4, for LogD determination) are pre-saturated with each other.[11][12]
-
A known amount of 5-Bromo-2-(piperidin-1-yl)pyrimidine is dissolved in one of the phases.
-
The two phases are combined in a separatory funnel or vial in a defined volume ratio.[13]
-
The mixture is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely.[11]
-
The concentration of the compound in each phase is determined analytically.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]
-
Application in Kinase Inhibitor Synthesis: A Workflow
5-Bromo-2-(piperidin-1-yl)pyrimidine is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The bromo- and pyrimidine functionalities provide reactive sites for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to build more complex molecules that can interact with the ATP-binding site of kinases.
Below is a diagram illustrating a typical workflow for the synthesis and initial characterization of a potential kinase inhibitor starting from 5-Bromo-2-(piperidin-1-yl)pyrimidine.
Caption: Synthetic and characterization workflow for a kinase inhibitor.
References
- 1. 5-Bromo-2-(piperidin-1-yl)pyrimidine | CAS 57356-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine () for sale [vulcanchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chymist.com [chymist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
